molecular formula C13H6ClF3N2 B12341146 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile

Cat. No.: B12341146
M. Wt: 282.65 g/mol
InChI Key: RKZXZAXGWTUNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is reacted with a boronic acid derivative of benzonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalytic processes, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is unique due to the presence of both the benzonitrile and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-11-5-10(13(15,16)17)7-19-12(11)9-3-1-2-8(4-9)6-18/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZXZAXGWTUNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.